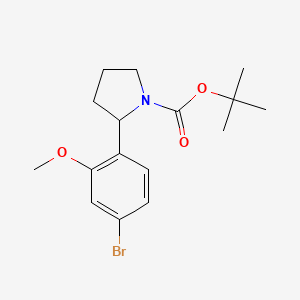![molecular formula C13H11N5O B2788856 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034621-45-7](/img/structure/B2788856.png)
1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. . The unique structure of this compound, which combines a phenyl group with a pyrazolo[1,5-a]pyrimidine moiety, makes it a promising candidate for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with an appropriate aromatic aldehyde and thiourea in acetic acid. The reaction is carried out at elevated temperatures (80-85°C) for several hours with continuous stirring . After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted reactions to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors also contributes to its diverse biological activities.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of this compound lies in its specific structural combination and its broad range of biological activities, making it a versatile compound for scientific research.
Propriétés
IUPAC Name |
1-phenyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h1-9H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDBIPSPLIGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2788774.png)
![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)
![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2788780.png)


![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)
![2-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B2788791.png)
![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)
![N-{[5-(butan-2-ylsulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2788793.png)
![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)

